molecular formula C13H22ClN5O2 B12758272 Acetamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride CAS No. 127375-19-3

Acetamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride

Cat. No.: B12758272
CAS No.: 127375-19-3
M. Wt: 315.80 g/mol
InChI Key: GJNULCJYGPDBFI-UHFFFAOYSA-N
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Description

Acetamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound with a unique structure that includes a morpholine ring, a triazine ring, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps, including the formation of the triazine ring, the introduction of the morpholine ring, and the addition of the propyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Acetamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine: A related compound with a similar morpholine ring structure.

    N-Methylacetamide: Shares the acetamide functional group but lacks the triazine and propyl groups.

Uniqueness

This detailed article provides a comprehensive overview of Acetamide, N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

127375-19-3

Molecular Formula

C13H22ClN5O2

Molecular Weight

315.80 g/mol

IUPAC Name

N-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C13H21N5O2.ClH/c1-4-5-11-14-12(17(3)10(2)19)16-13(15-11)18-6-8-20-9-7-18;/h4-9H2,1-3H3;1H

InChI Key

GJNULCJYGPDBFI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N(C)C(=O)C)N2CCOCC2.Cl

Origin of Product

United States

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